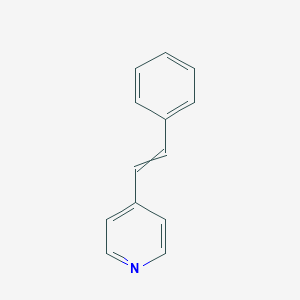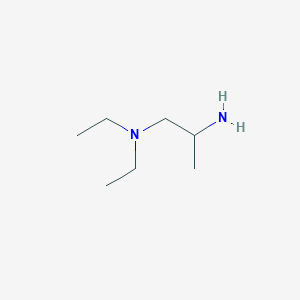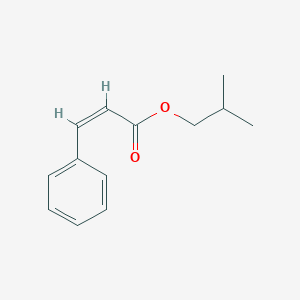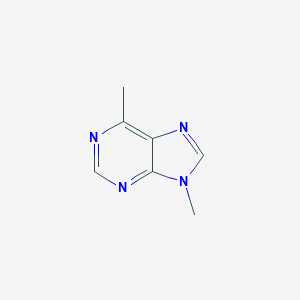
4-苯乙烯基吡啶
描述
4-Styrylpyridine, also known as 4-Styrylpyridine, is a useful research compound. Its molecular formula is C13H11N and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Styrylpyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 360203. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Styrylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Styrylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光异构化研究:4-苯乙烯基吡啶因其光异构化性质而被广泛研究。研究以 4-苯乙烯基吡啶配体为特色的 Re(I) 配合物深入研究了反式-顺式光异构化过程,提供了对这些化合物光物理性质的见解(Kayanuma 等人,2011)。此外,使用紫外和核磁共振光谱研究了影响 4-苯乙烯基吡啶光异构化的因素,如辐照波长和溶剂效应(Gafiyatullin 等人,2014)。
超分子化学和金属阳离子结合:研究表明,4-苯乙烯基吡啶可以形成超分子组装体,尤其是在金属阳离子存在的情况下。这项研究通过探索金属阳离子与含有 15-冠-5 醚片段的 4-苯乙烯基吡啶衍生物的结合来证明这一点(Fedorov 等人,2005)。
催化和光催化应用:4-苯乙烯基吡啶及其衍生物已被评估其催化能力。例如,基于 4-苯乙烯基吡啶的铜(II)配合物在邻氨基苯酚的氧化中表现出类似于酶苯恶嗪酮合酶的仿生活性(Zaman 等人,2019)。
电化学研究:4-苯乙烯基吡啶的电化学行为一直是研究的主题,重点关注不同溶剂中的极谱和循环伏安法等方面(Alwair 等人,1972)。
药理学研究:在药理学领域,4-苯乙烯基吡啶类似物已被筛选出作为胆碱乙酰转移酶抑制剂的活性,并观察了它们的急性毒性和神经学效应(Hemsworth & Foldes,1970)。
非线性光学性质:还对 4-苯乙烯基吡啶的非线性光学性质进行了研究,特别是在与金属配合物配位时。这包括研究它们的二次超极化率和在光子器件中的潜在应用(Tessore 等人,2020)。
作用机制
Target of Action
This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It has been studied for its photoisomerization properties . Photoisomerization refers to the process where a molecule changes its structure when exposed to light, which could potentially influence its interaction with its targets.
Biochemical Pathways
Given its photoisomerization properties , it may be involved in light-dependent biochemical pathways.
Result of Action
Its photoisomerization properties suggest that it may have applications in fields where light-controlled molecular changes are useful . .
Action Environment
The action of 4-Styrylpyridine may be influenced by environmental factors such as light and solvent used, given its photoisomerization properties . For instance, its isomerization has been studied at different irradiation wavelengths and in different solvents . These factors could potentially influence its efficacy and stability.
安全和危害
未来方向
In future research, two 4-styrylpyridines carrying an acceptor –NO2 (L1) or a donor –NMe2 group (L2) were axially coordinated to A4 Zn II porphyrins displaying in 5,10,15,20 meso position aryl moieties with remarkable electron withdrawing properties . This could open up new possibilities for the use of 4-Styrylpyridine in various applications.
生化分析
Biochemical Properties
It is known that 4-Styrylpyridine can undergo photoisomerization under different irradiation wavelengths This suggests that 4-Styrylpyridine could potentially interact with various enzymes, proteins, and other biomolecules in a light-dependent manner
Cellular Effects
The cellular effects of 4-Styrylpyridine are largely unexplored. Studies have shown that 4-Styrylpyridine can undergo photodimerization, a process where two molecules join together upon exposure to light This process could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that 4-Styrylpyridine can undergo a [2 + 2] photodimerization process upon exposure to UV light This suggests that 4-Styrylpyridine may interact with biomolecules in a light-dependent manner, potentially leading to changes in gene expression or enzyme activity
Temporal Effects in Laboratory Settings
The temporal effects of 4-Styrylpyridine in laboratory settings have been studied to some extent. It has been observed that 4-Styrylpyridine undergoes dynamic changes upon exposure to UV light, forming new organic salts through a photodimerization process . This suggests that the effects of 4-Styrylpyridine may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function.
属性
IUPAC Name |
4-[(E)-2-phenylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHRGPYNTXRMSL-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
103-31-1, 5097-93-8 | |
| Record name | 4-Stilbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Stilbazole, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Styrylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Styrylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4-(2-phenylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-styrylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-STYRYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9282V2UV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-styrylpyridine?
A1: 4-Styrylpyridine has a molecular formula of C13H11N and a molecular weight of 181.23 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize 4-styrylpyridine?
A2: Researchers frequently employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to characterize 4-styrylpyridine and its derivatives. [, , ]
Q3: What is a notable photochemical reaction that 4-styrylpyridine undergoes?
A3: 4-Styrylpyridine is known for its ability to undergo [2+2] photocycloaddition reactions, particularly in the solid state. This reaction involves the formation of a cyclobutane ring by the coupling of two C=C bonds in adjacent molecules upon UV irradiation. [, , , ]
Q4: How does the presence of metal ions influence the photoreactivity of 4-styrylpyridine?
A4: Coordination of 4-styrylpyridine to metal centers, such as in zinc(II) and copper(II) complexes, has been observed to influence its photoreactivity. For instance, the alignment of 4-styrylpyridine ligands within a copper(II) complex facilitated a [2+2] photodimerization reaction, while a similar zinc(II) complex remained photoinert due to the spatial arrangement of the ligands. []
Q5: Can the photoisomerization of 4-styrylpyridine be controlled within a metal complex?
A5: Yes, research has demonstrated that the photoisomerization of 4-styrylpyridine from its trans form to its cis form can be controlled within a rhenium(I) complex. This control arises from the influence of the metal center and the interplay between different excited states within the complex. [, ]
Q6: What are some potential applications of 4-styrylpyridine and its derivatives?
A6: The unique properties of 4-styrylpyridine make it promising for various applications, including:
Q7: How does the position of substituents on the aromatic rings of 4-styrylpyridine affect its properties?
A7: The position of substituents on the aromatic rings of 4-styrylpyridine plays a crucial role in determining its properties. For example, the photodimerization products of 4-styrylpyridine derivatives can be controlled by introducing alkyl substituents, influencing the packing arrangement of the molecules. []
Q8: How has computational chemistry contributed to understanding 4-styrylpyridine?
A8: Computational methods, such as Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, absorption spectra, and photoisomerization pathways of 4-styrylpyridine and its metal complexes. These calculations provide valuable insights into the factors governing its reactivity and photochemical behavior. [, , ]
Q9: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for 4-styrylpyridine derivatives?
A9: While specific QSAR models focusing solely on 4-styrylpyridine derivatives are not widely reported in the provided literature, studies have explored structure-activity relationships. Research indicates that the electronic nature and position of substituents on the aromatic rings can significantly impact properties such as photoreactivity and liquid crystal behavior. [, , , ]
Q10: What is known about the stability of 4-styrylpyridine and its derivatives?
A10: The stability of 4-styrylpyridine can vary depending on the specific derivative and environmental conditions. Generally, it is stable under ambient conditions, but exposure to UV light can trigger photochemical reactions. [] The presence of metal ions can also influence stability, as seen in the thermal stability of zinc(II) complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)












